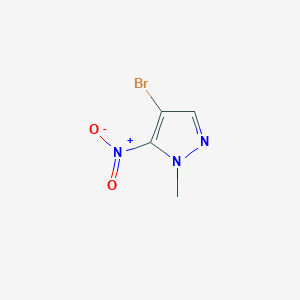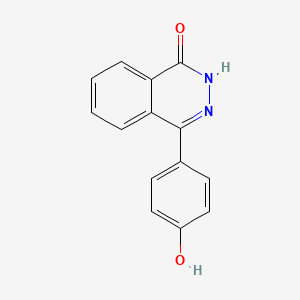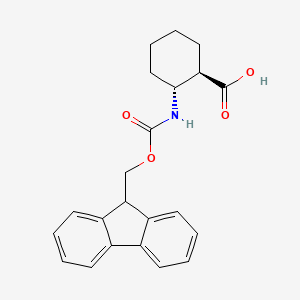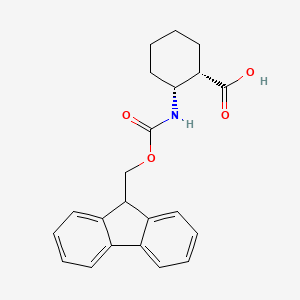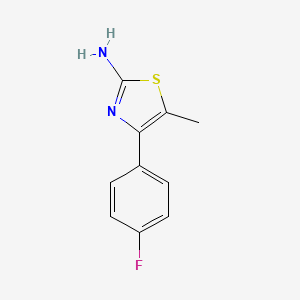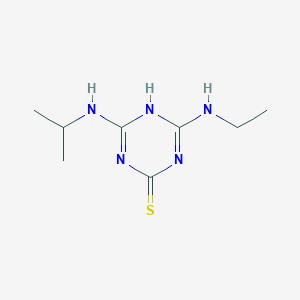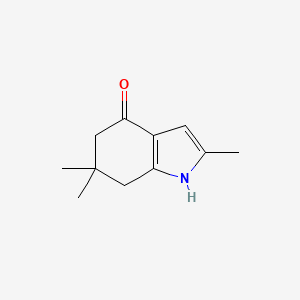![molecular formula C16H18ClNO B1299678 2-chloro-1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone CAS No. 568559-39-7](/img/structure/B1299678.png)
2-chloro-1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-chloro-1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone" is a chlorinated ethanone derivative with a pyrrole ring substituted with dimethylphenyl and dimethyl groups. This structure suggests potential for interesting chemical reactivity and physical properties, as well as possible applications in materials science or pharmaceuticals.
Synthesis Analysis
The synthesis of related pyrrole derivatives has been reported using various methods. For instance, a penta-substituted pyrrole derivative was synthesized via a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
X-ray crystallography has been employed to determine the molecular structure of similar compounds, revealing details such as molecular geometries and hydrogen bonding patterns . These techniques could be applied to "2-chloro-1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone" to gain insights into its molecular conformation and potential intermolecular interactions.
Chemical Reactions Analysis
The reactivity of pyrrole derivatives can be quite varied. For example, photoadducts of pyrones with chloroethylenes have been studied, showing the formation of cycloadducts and subsequent reactions like dehydrochlorination . Although the compound does not contain a pyrone ring, the presence of a chlorinated ethanone moiety could lead to similar reactivity under photochemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be predicted using computational methods such as density functional theory (DFT). These studies can provide information on spectral data, geometrical parameters, and electrochemical properties, as demonstrated for a benzyl-substituted pyrrole derivative . Additionally, vibrational spectroscopy and molecular docking studies can offer insights into the compound's potential interactions with biological targets .
科学的研究の応用
Synthesis and Characterization
Synthesis Techniques : A new penta-substituted pyrrole derivative similar to the specified compound was synthesized using a one-pot four-component coupling reaction. The synthesis involved natural hydroxyapatite catalysis, demonstrating an innovative approach in organic synthesis (Louroubi et al., 2019).
Structural Studies : The structure of similar pyrrole derivatives has been extensively studied using various spectroscopic techniques like NMR, FT-IR, and X-ray diffraction. Computational studies using density functional theory (DFT) have also been performed to predict spectral and geometrical data (Louroubi et al., 2019).
Chemical Reactivity and Applications
Corrosion Inhibition : Pyrrole derivatives, similar to the one , have shown good inhibition efficiency on steel surfaces. This is achieved by the compound blocking active sites on the steel, suggesting its potential use as a corrosion inhibitor (Louroubi et al., 2019).
Heterocyclic Rearrangements : These compounds have been utilized in reactions leading to heterocyclic rearrangements. This indicates their potential in the synthesis of complex organic molecules with applications in various fields of organic chemistry (Potkin et al., 2012).
Fungicidal Activity : Some derivatives of similar compounds have been synthesized and shown fungicidal activity. This demonstrates the potential of these compounds in agricultural and pharmaceutical applications (Bashandy et al., 2008).
Safety And Hazards
特性
IUPAC Name |
2-chloro-1-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-10-5-6-14(7-11(10)2)18-12(3)8-15(13(18)4)16(19)9-17/h5-8H,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILUXTQFJBWBDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)C(=O)CCl)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701151631 |
Source


|
| Record name | 2-Chloro-1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701151631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone | |
CAS RN |
568559-39-7 |
Source


|
| Record name | 2-Chloro-1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=568559-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701151631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

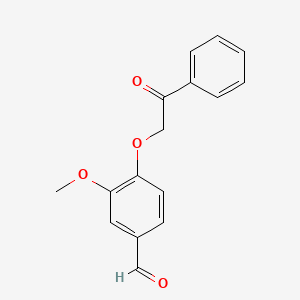
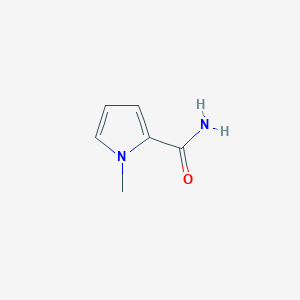
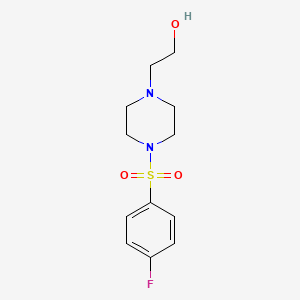
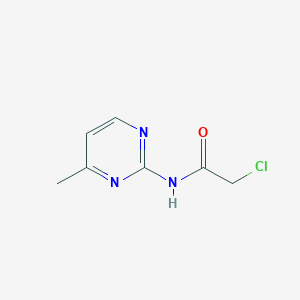


![5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B1299622.png)
